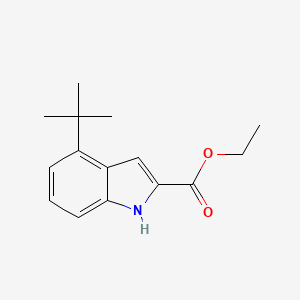
ethyl 4-tert-butyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-tert-butyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family, characterized by the presence of an indole ring substituted with an ethyl ester group at the 2-position and a tert-butyl group at the 4-position. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles. For ethyl 4-tert-butyl-1H-indole-2-carboxylate, the starting materials would include a suitable ketone or aldehyde with the desired substituents.
-
Palladium-Catalyzed Cross-Coupling: : This method can be used to introduce the tert-butyl group at the 4-position of the indole ring. The reaction typically involves a palladium catalyst, a base, and a tert-butyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Ethyl 4-tert-butyl-1H-indole-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.
-
Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
-
Substitution: : The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Nitro, sulfonyl, or halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-tert-butyl-1H-indole-2-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
-
Biological Studies: : Used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
-
Material Science: : Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
-
Agricultural Chemistry: : Utilized in the synthesis of agrochemicals, including herbicides and insecticides.
Wirkmechanismus
The mechanism of action of ethyl 4-tert-butyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-tert-butyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
-
Ethyl 2-phenylindole-3-carboxylate: : Similar in structure but with a phenyl group instead of a tert-butyl group, leading to different biological activities.
-
Mthis compound: : Similar but with a methyl ester group, which may affect its reactivity and biological properties.
-
Indole-3-acetic acid: : A naturally occurring plant hormone with a carboxyl group at the 3-position, used in plant growth studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
ethyl 4-tert-butyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-11(15(2,3)4)7-6-8-12(10)16-13/h6-9,16H,5H2,1-4H3 |
InChI-Schlüssel |
CNESCWYLVQIFDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
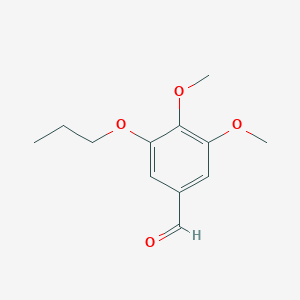
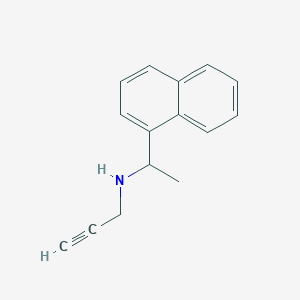
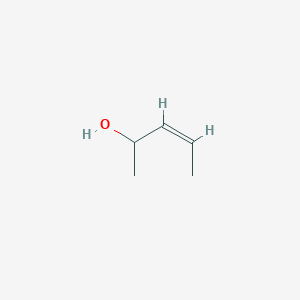



![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
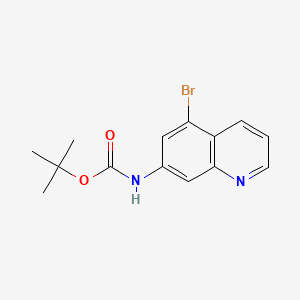
![[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)
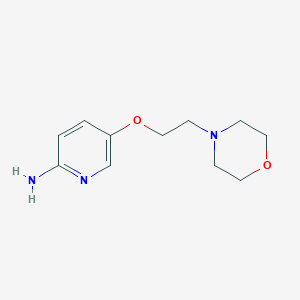
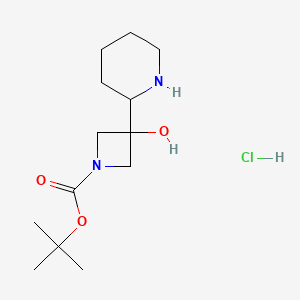
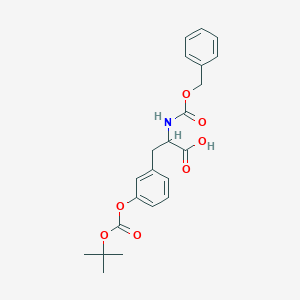
![5-[[(2S)-pyrrolidin-2-yl]methyl]-1H-tetrazole](/img/structure/B15360908.png)
